N1-Benzyl vs. N1-Phenyl Substitution: Molecular Weight, LogP Shift, and Conformational Flexibility
The target compound (MW = 385.8 g/mol) features an N1-4-chlorobenzyl substituent, contrasting with the N1-4-chlorophenyl analog 1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one (CAS 899950-38-0, MW = 371.8 g/mol) . The benzyl-to-phenyl replacement at N1 increases molecular weight by +14 Da (one methylene unit), introduces an sp³-hybridized carbon at the point of ring attachment, and adds one additional rotatable bond, which can significantly affect target binding conformation . For N1-aryl pyrazinones, the N-aryl ring is directly conjugated with the pyrazinone π-system, whereas the N1-benzyl series decouples this conjugation via the methylene spacer, altering HOMO/LUMO energies and potentially reversing selectivity in kinase or receptor binding contexts .
| Evidence Dimension | Molecular weight, substituent hybridization, and rotational degrees of freedom at N1 |
|---|---|
| Target Compound Data | MW = 385.8 g/mol; N1-CH₂-(4-Cl-Ph); sp³ benzylic carbon; 7 rotatable bonds (estimated from SMILES) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one (CAS 899950-38-0); MW = 371.8 g/mol; N1-(4-Cl-Ph); sp² N-aryl linkage; 6 rotatable bonds |
| Quantified Difference | ΔMW = +14 Da; +1 rotatable bond; sp³ vs. sp² hybridization at N1 attachment point |
| Conditions | Structural comparison based on SMILES: COc1ccc(CNc2nccn(Cc3ccc(Cl)cc3)c2=O)cc1OC vs. COc1ccc(CNc2nccn(-c3ccc(Cl)cc3)c2=O)cc1OC |
Why This Matters
The N1-benzyl linkage (vs. N1-phenyl) decouples π-conjugation between the N1 aromatic ring and the pyrazinone core, potentially reversing target selectivity trends observed in N1-aryl pyrazinone series and mandating explicit experimental profiling rather than SAR extrapolation.
